molecular formula C15H22O B041317 Nonanophenone CAS No. 6008-36-2

Nonanophenone

Cat. No. B041317
CAS RN: 6008-36-2
M. Wt: 218.33 g/mol
InChI Key: PFUPABFCHVRLLY-UHFFFAOYSA-N
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Description

Nonanophenone, primarily known as nonylphenol, is a significant chemical substance synthesized through various methods. It has various isomers and forms, each exhibiting unique properties and reactivities.

Synthesis Analysis

  • The synthesis of tertiary nonanols and their subsequent Friedel-Crafts alkylation with phenol to yield nonylphenols is one method. These nonylphenols are present in commercial mixtures in varying quantities (Ruß, Vinken, Schuphan, & Schmidt, 2005).

Molecular Structure Analysis

  • Detailed molecular structure analysis, including bond lengths, angles, atomic charges, and energy gaps, can be conducted using methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. This analysis helps in understanding the molecular interactions within nonanophenone (Charanya et al., 2023).

Chemical Reactions and Properties

  • Nonanophenone undergoes various reactions, including Friedel-Crafts reactions, to yield different isomers. These reactions are pivotal in determining the chemical behavior of nonanophenone in various environments (Lalah et al., 2001).

Physical Properties Analysis

  • The physical properties of nonanophenone, such as boiling points, melting points, and critical temperatures, can be modeled and analyzed using various molecular modeling techniques, which provide insight into its behavior under different conditions (Needham, Wei, & Seybold, 1988).

Chemical Properties Analysis

  • The chemical properties, including reactivity, solubility, and stability, are influenced by the structure of nonanophenone. Analysis of these properties is crucial for understanding its interactions in different chemical environments (Al-sabagh, Nasser, Migahed, & Kandil, 2011).

Scientific Research Applications

  • Environmental Health Research : Nonylphenols are utilized in environmental health research by professionals like chemists, biologists, pharmacists, and physicians. They focus on developing analytical methodologies and understanding the health implications of these compounds (Rabouan et al., 2012).

  • Partition Coefficients Determination : In scientific studies, Nonanophenone is used for determining the partition coefficients of alkylphenols and their polyethoxylates between water and organic solvents (Ahel & Giger, 1993).

  • Estrogenic Activity Research : Nonylphenol, as an alkylphenol, has been shown to induce cell proliferation and progesterone receptor in human estrogen-sensitive MCF7 breast tumor cells. This has implications for experimental and diagnostic tests (Soto et al., 1991).

  • Apoptosis and Cell Proliferation Studies : Nonylphenol induces apoptosis in Jurkat cells through caspase-8 dependent mechanisms, inhibiting proliferation and causing mitochondrial membrane potential loss. This is relevant in the study of cellular responses to toxins (Yao et al., 2007).

  • Liver Toxicity and Oxidative Stress Research : Studies show that Nonylphenol increases serum alkaline phosphatase, leads to liver damage, and can increase the expression of HO1 and Gadd45b genes. This indicates its potential role in moderating toxic effects on the liver through induction of oxidative stress (Kazemi et al., 2016).

  • Endocrine Disruption Studies : Nonylphenol is a known endocrine disrupter impacting aquatic organisms, decreasing male fertility, and affecting the survival of juveniles even at low concentrations (Soares et al., 2008).

  • Removal from the Environment : Research on Nonylphenol also includes its removal from the environment through physicochemical and microbial methods due to its potential impact as an endocrine disrupter on humans and the environment (Bhandari et al., 2021).

Safety And Hazards

Nonanophenone should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Do not ingest or breathe vapours/dust . Handle in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

1-phenylnonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-2-3-4-5-6-10-13-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUPABFCHVRLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208819
Record name 1-Phenylnonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylnonan-1-one

CAS RN

6008-36-2
Record name Nonanophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6008-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1-nonanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006008362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylnonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylnonan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-1-NONANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ4KL5XS87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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